molecular formula C18H19ClN4 B2846721 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 899407-59-1

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2846721
CAS No.: 899407-59-1
M. Wt: 326.83
InChI Key: MRDLFDKOGBTWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine (molecular formula: C₁₈H₁₉ClN₄, average mass: 326.828 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 5, and a piperidinyl substituent at position 7 .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLFDKOGBTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18ClN5\text{C}_{15}\text{H}_{18}\text{Cl}\text{N}_5

This structure features a pyrazolo-pyrimidine scaffold, which is known for its biological activity, particularly in oncology and infectious diseases.

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core exhibit significant anticancer activity. The compound has been studied for its inhibitory effects on various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-70.87 - 12.91
MDA-MB-2311.75 - 9.46
HCT-116Data not specified

These values suggest that the compound may possess selective cytotoxicity against breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A study evaluating several pyrazole derivatives demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in treating bacterial infections.

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A detailed study evaluated the efficacy of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine against multiple human cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at lower concentrations compared to traditional chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrazolo derivatives, including our compound of interest. The study reported effective inhibition against various strains, highlighting the potential for developing new antimicrobial agents from this chemical class .

Pharmacokinetics and Safety Profile

Preliminary studies on pharmacokinetics indicate favorable absorption characteristics with an oral bioavailability of approximately 31.8% following administration in animal models. Toxicity assessments revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for further development .

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of pyrazolo derivatives, including 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine. Research indicates that compounds of this class exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated various pyrazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed inhibition zones comparable to standard antibiotics like ampicillin. Specifically, compounds similar to 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine exhibited inhibition zones ranging from 17 mm to 22 mm against E. coli and Bacillus subtilis, indicating strong antibacterial activity .

Bacterial Strain Inhibition Zone (mm) Standard Drug (Ampicillin)
E. coli2221
Bacillus subtilis2024
Pseudomonas aeruginosa2222

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrazolo derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth.

Case Study: Cancer Cell Line Studies

In vitro studies have demonstrated that pyrazolo derivatives can inhibit the growth of several cancer cell lines. For instance, compounds structurally related to 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine were tested against human breast cancer cells and showed significant cytotoxic effects with IC50 values in the low micromolar range .

Kinase Inhibition

Another significant application of this compound is its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell functions such as proliferation and survival.

Case Study: Inhibition of p70S6 Kinase

Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit serine-threonine kinases, particularly p70S6 kinase. This inhibition is relevant for therapeutic strategies targeting metabolic disorders and cancers where these kinases are often overactive .

Kinase Target Inhibition Type Relevance
p70S6 KinaseSelective InhibitorCancer therapy
Akt KinaseModulatorMetabolic regulation

Summary of Findings

The applications of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine span several critical areas in medicinal chemistry:

  • Antibacterial Activity: Effective against multiple bacterial strains with inhibition zones comparable to established antibiotics.
  • Anticancer Potential: Demonstrated cytotoxicity against various cancer cell lines.
  • Kinase Inhibition: Potential for treating cancers and metabolic disorders through selective inhibition of key kinases.

These findings underscore the compound's versatility and potential as a lead structure for developing new therapeutic agents across multiple medical fields. Further research is warranted to explore its full pharmacological profile and optimize its efficacy.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines exhibit diverse pharmacological activities depending on substituent patterns. Below is a detailed comparison of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:

Structural and Functional Group Comparisons

Compound Name Position 3 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorophenyl Methyl Piperidin-1-yl 326.83 Enhanced lipophilicity from piperidinyl; potential kinase inhibition
N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) N-linked 4-Chlorophenyl - - Not provided High anti-diabetic, anti-Alzheimer’s, and antioxidant activity; IC₅₀: 40.54 mg/mL (A549 lung cancer cells)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - 4-Fluorophenyl Trifluoromethyl 295.23 Increased electron-withdrawing effects from CF₃; potential antibacterial applications
5-Isopropyl-2-methyl-7-(4-methylpiperazinyl)-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl Isopropyl 4-Methylpiperazinyl Not provided Piperazinyl group improves solubility; structural analog of kinase inhibitors
3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Chlorophenyl Phenyl 7-Oxo Not provided Ketone at position 7 alters electronic properties; research tool for enzyme inhibition studies

Substituent Effects on Drug-Likeness

  • Position 3 : 4-Chlorophenyl groups improve target binding but may increase metabolic stability risks.
  • Position 5 : Methyl groups (target compound) offer steric hindrance without significant electronic effects, whereas electron-withdrawing groups (e.g., CF₃ in ) enhance antibacterial activity .
  • Position 7 : Piperidinyl (target) vs. piperazinyl () substituents affect solubility and hydrogen-bonding capacity. Piperazinyl groups generally improve aqueous solubility but may reduce blood-brain barrier penetration .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step routes , including cyclocondensation of 5-aminopyrazoles with β-dicarbonyl derivatives or Suzuki–Miyaura coupling for aryl group introduction . Key steps:

  • Cyclocondensation : React 5-amino-3-(4-chlorophenyl)pyrazole with a β-ketoester (e.g., ethyl acetoacetate) under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core.
  • Piperidine substitution : Introduce the piperidin-1-yl group via nucleophilic aromatic substitution (SNAr) at the C7 position using piperidine in a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Optimization : Use Pd(PPh₃)₄ as a catalyst for Suzuki coupling to attach the 4-chlorophenyl group, achieving yields >70% with rigorous exclusion of moisture .

Q. How can researchers confirm the structural integrity of this compound?

Combine spectroscopic and crystallographic techniques :

  • NMR : Analyze ¹H and ¹³C NMR to verify substituent positions. For example, the C7 piperidinyl group shows characteristic multiplet signals at δ 1.5–2.5 ppm (CH₂) and δ 3.2–3.5 ppm (N-CH₂) .
  • X-ray crystallography : Resolve the 3D conformation to confirm the planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents (e.g., 4-chlorophenyl vs. piperidinyl groups) .
  • Mass spectrometry : Confirm molecular weight (MW = 353.85 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., CDK2, TrkA) using ATP-competitive assays. Prioritize targets showing <100 nM IC₅₀ values .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The 4-chlorophenyl group often occupies hydrophobic pockets, while the piperidinyl moiety engages in hydrogen bonding with catalytic lysine residues .
  • Cellular validation : Perform Western blotting to assess downstream phosphorylation (e.g., Rb for CDK2 inhibition) in cancer cell lines (e.g., HCT116 or MCF-7) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify:
    • C3 position : Replace 4-chlorophenyl with 4-fluorophenyl or bulky groups (e.g., tert-butyl) to assess steric effects .
    • C7 position : Test piperidinyl vs. morpholinyl or 4-methylpiperazinyl groups for improved solubility and target affinity .
  • Biological assays : Evaluate cytotoxicity (MTT assay) and kinase inhibition (IC₅₀) for each derivative. Compounds with logP <3.5 and >80% inhibition at 1 µM warrant further study .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

  • ADME profiling : Measure metabolic stability (human liver microsomes) and plasma protein binding. Low stability (<30% remaining at 1 hour) may explain poor in vivo results .
  • Pharmacokinetics (PK) : Conduct rodent PK studies to assess bioavailability. If oral bioavailability is <10%, consider prodrug strategies (e.g., esterification of polar groups) .
  • Formulation : Use nanocarriers (e.g., liposomes) to enhance solubility for compounds with aqueous solubility <10 µg/mL .

Methodological Considerations

Q. What computational tools are recommended for predicting off-target effects?

  • Docking libraries : Use SEA (Similarity Ensemble Approach) or SwissTargetPrediction to identify off-target kinases or GPCRs .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values >2.5 Å suggest weak or transient interactions .

Q. How should researchers validate binding interactions experimentally?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified kinase domains. A KD <100 nM confirms high affinity .
  • ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., H-bonds) vs. entropic (hydrophobic) binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.